N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane-1-carboxamide
Description
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane-1-carboxamide is a structurally complex molecule with a molecular formula of C₂₂H₂₉N₃O₃ and a molecular weight of 383.5 g/mol . The compound features two distinct pharmacophores: an adamantane carboxamide group and a pyrrolidine-1-carbonyl-substituted dihydropyridinone ring. Adamantane derivatives are well-documented in medicinal chemistry for their rigidity and lipophilicity, which enhance metabolic stability and membrane permeability in drug candidates. The pyrrolidine moiety, a five-membered nitrogen-containing ring, may contribute to conformational flexibility and target-binding interactions. While the CAS number (1203024-83-2) confirms its unique identity, critical physicochemical properties such as melting point, boiling point, and solubility remain uncharacterized in available literature .
Properties
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24-13-17(19(26)25-4-2-3-5-25)9-18(20(24)27)23-21(28)22-10-14-6-15(11-22)8-16(7-14)12-22/h9,13-16H,2-8,10-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUMBSUUTQWJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane-1-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the pyrrolidine ring, which can be synthesized from cyclic or acyclic precursors . The dihydropyridinyl group is then introduced through a series of reactions involving oxidation and reduction steps . Finally, the adamantane moiety is attached using a coupling reaction, often facilitated by a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane-1-carboxamide exhibit potent anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation significantly, with IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
Neuroprotective Effects
The compound has been studied for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. Its ability to inhibit pathways leading to neuronal apoptosis suggests potential applications in treating conditions like Alzheimer's disease.
Case Study: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests. These findings highlight its therapeutic potential in neurodegenerative disorders .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.
Case Study: In Vivo Inflammation Model
In an experimental model of inflammation, the compound significantly reduced markers of inflammation (e.g., cytokine levels) compared to control groups. This suggests its utility in managing inflammatory diseases .
Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Inhibits neuronal apoptosis | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Synthesis and Structural Insights
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Structural analysis through techniques such as X-ray crystallography has provided insights into its conformational dynamics and binding interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Pyrrolidine vs. Simpler Substituents : The pyrrolidine-1-carbonyl group introduces steric bulk and hydrogen-bonding capacity absent in the unsubstituted adamantane-1-carboxamide, which may influence target selectivity in kinase inhibition .
Research Findings and Hypothetical Mechanisms
- Neuroprotective Potential: The adamantane moiety is associated with NMDA receptor modulation, as seen in memantine, a drug for Alzheimer’s disease. The pyrrolidine group may further enhance binding to glutamate receptors .
- Kinase Inhibition: The dihydropyridinone ring resembles scaffolds in kinase inhibitors (e.g., CDK or JAK inhibitors). The pyrrolidine-1-carbonyl group could act as a hinge-binding motif in ATP-binding pockets .
- Metabolic Stability: Adamantane’s rigidity may reduce oxidative metabolism, extending half-life compared to non-adamantane dihydropyridinone derivatives .
Biological Activity
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1207049-25-9 |
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4 g/mol |
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly through the inhibition of certain receptors involved in excitatory neurotransmission.
Interaction with Glutamate Receptors
Studies have shown that derivatives of pyridinyl compounds can act as antagonists at AMPA-type glutamate receptors. For instance, compounds structurally related to N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane have demonstrated significant activity in inhibiting AMPA-induced calcium influx, suggesting a similar potential for this compound .
Anticonvulsant Properties
The compound's analogs have been investigated for their anticonvulsant properties. A notable study demonstrated that certain pyridinyl derivatives exhibited effective seizure control in animal models, indicating potential therapeutic applications in epilepsy .
Neuroprotective Effects
Neuroprotective effects are another area of interest. Research has suggested that compounds targeting glutamate receptors can mitigate excitotoxicity associated with neurodegenerative diseases. The ability to modulate glutamate signaling pathways could position this compound as a candidate for further investigation in conditions like Alzheimer's disease and Parkinson's disease .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane:
- Study on AMPA Receptor Antagonism : A series of pyridone derivatives were tested for AMPA receptor antagonism, revealing that modifications to the pyridine structure significantly affected their inhibitory potency. This suggests that similar modifications could enhance the efficacy of N-[1-methyl-2-oxo...] in targeting these receptors .
- Neuroprotective Studies : In vitro studies showed that certain derivatives could reduce oxidative stress and apoptosis in neuronal cell lines. These findings support the hypothesis that this compound may offer neuroprotective benefits through antioxidant mechanisms .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for related compounds, suggesting that N-[1-methyl-2-oxo...] may also possess suitable bioavailability profiles for therapeutic use .
Q & A
Q. What are the recommended synthetic routes and critical characterization methods for this compound?
The compound is synthesized via multi-step pathways involving (1) construction of the dihydropyridinone core, (2) introduction of the pyrrolidine-carbonyl moiety, and (3) coupling with adamantane-carboxamide. Key steps require catalysts like Lewis acids (e.g., AlCl₃) and solvents such as DMF or THF. Reaction progress is monitored via TLC (Rf tracking) and HPLC (purity ≥95%) . Characterization includes:
- ¹H/¹³C NMR : Confirms adamantane protons (δ 1.6–2.1 ppm) and dihydropyridinone carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~430) .
- HPLC : Ensures purity using C18 columns (acetonitrile/water gradients) .
Q. How should researchers design initial biological activity assays for this compound?
Begin with in vitro assays targeting hypothesized pathways (e.g., kinase inhibition, receptor antagonism). Use:
- Cell Viability Assays : MTT or resazurin-based tests on cancer cell lines (IC₅₀ determination) .
- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .
- Binding Affinity Screens : Surface plasmon resonance (SPR) or radioligand displacement assays . Include positive controls (e.g., known CB2 antagonists for receptor studies) and triplicate measurements .
Q. What solvent systems and stability conditions are optimal for handling this compound?
- Solubility : Test in DMSO (primary stock), ethanol, or acetonitrile. Avoid aqueous buffers unless surfactants (e.g., Tween-80) are added .
- Storage : –20°C under argon; stability studies (HPLC monitoring) show ≤5% degradation over 6 months .
Advanced Research Questions
Q. How can computational modeling optimize reaction yields and predict biological targets?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide coupling) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like CB2 receptors (docking scores ≤–9 kcal/mol suggest high affinity) .
- QSAR Models : Relate substituent electronegativity (e.g., pyrrolidine carbonyl) to bioactivity .
Q. How to address contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC₅₀ values from disparate assays (e.g., SPR vs. cell-based) using standardized protocols .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify confounding interactions .
- Dosage Adjustments : Account for metabolic stability (hepatic microsome assays) and plasma protein binding .
Q. What experimental design strategies improve synthesis scalability and reproducibility?
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize variables (temperature, catalyst loading). For example, a 2⁴⁻¹ design reduces trials from 16 to 8 while identifying critical factors (e.g., solvent polarity) .
- Continuous Flow Chemistry : Enhance yield (≥85%) and reduce byproducts via microreactors (residence time 10–30 min) .
- In-Line Analytics : FTIR or PAT probes monitor intermediates in real-time .
Methodological Notes
- Synthesis Reproducibility : Use anhydrous conditions and argon sparging to mitigate hydrolysis .
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
- Ethical Compliance : Adhere to institutional biosafety protocols (e.g., BSL-2 for cell assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
